Cas no 82-34-8 (1-Nitroanthraquinone)

1-Nitroanthraquinone is a nitro-substituted derivative of anthraquinone, primarily used as an intermediate in the synthesis of dyes, pigments, and specialty chemicals. Its key advantages include high reactivity in electrophilic substitution reactions, making it a versatile precursor for producing anthraquinone-based colorants and functional materials. The nitro group enhances its solubility in organic solvents, facilitating further chemical modifications. This compound exhibits stability under controlled conditions, ensuring consistent performance in industrial applications. Its well-defined structure and predictable reactivity make it valuable for research and manufacturing processes requiring precise molecular transformations. Proper handling is recommended due to its potential sensitivity to heat and light.
1-Nitroanthraquinone structure
1-Nitroanthraquinone structure
Product Name:1-Nitroanthraquinone
CAS No:82-34-8
MF:C14H7NO4
MW:253.209683656693
MDL:MFCD00019140
CID:81703
PubChem ID:87573514
Update Time:2025-05-19

1-Nitroanthraquinone Chemical and Physical Properties

Names and Identifiers

    • 1-Nitroanthracene-9,10-dione
    • Nitroanthraquinone
    • 1-Nitroanthraquinone
    • 1-nitroanthrachinon
    • 1-Nitro-anthraquinone
    • Anthraquinone, 1-nitro-
    • 9,10-Anthracenedione, 1-nitro-
    • alpha-Nitroanthraquinone
    • 1-Nitroanthrachinon [Czech]
    • .alpha.-Nitroanthraquinone
    • YCANAXVBJKNANM-UHFFFAOYSA-N
    • Q63396107
    • Nitroanthrachinon
    • nitro-anthraquinone
    • 9,10-Anthracenedione, nitro-
    • 1-Nitro-9,10-anthracenedione (ACI)
    • Anthraquinone, 1-nitro- (6CI, 7CI, 8CI)
    • 1-Nitro-9,10-anthraquinone
    • 1-Nitro-9,10-dihydroanthracene-9,10-dione
    • NSC 12125
    • α-Nitroanthraquinone
    • 82-34-8
    • AC-13907
    • NS00038189
    • H10732
    • 1-Nitro-9,10-anthracenedione
    • FT-0608151
    • NSC12125
    • CS-0186357
    • DTXSID3052569
    • NSC-12125
    • W-104181
    • AS-59441
    • MFCD00019140
    • 1-nitro-anthracene-9,10-dione
    • N0127
    • EINECS 201-413-0
    • SCHEMBL156735
    • GE4B3RL7PK
    • SY108994
    • UNII-GE4B3RL7PK
    • WLN: L C666 BV IVJ DNW
    • AKOS000593053
    • DB-056601
    • DTXCID4031142
    • MDL: MFCD00019140
    • Inchi: 1S/C14H7NO4/c16-13-8-4-1-2-5-9(8)14(17)12-10(13)6-3-7-11(12)15(18)19/h1-7H
    • InChI Key: YCANAXVBJKNANM-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=C(C=2C(=O)C2C1=CC=CC=2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 253.03800
  • Monoisotopic Mass: 253.038
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 0
  • Complexity: 428
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 80
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Yellow acicular or prismatic crystals
  • Density: 1.3146 (rough estimate)
  • Melting Point: 230.0 to 234.0 deg-C
  • Boiling Point: 270~271℃(933Pa)
  • Flash Point: 243.3 °C
  • Refractive Index: 1.4700 (estimate)
  • PSA: 79.96000
  • LogP: 2.89340
  • Solubility: Soluble in alcohol and ether, slightly soluble in ethyl acetate, benzene, chloroform, acetic acid, insoluble in water

1-Nitroanthraquinone Security Information

1-Nitroanthraquinone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

1-Nitroanthraquinone Pricemore >>

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1-Nitroanthraquinone Production Method

Production Method 1

Reaction Conditions
Reference
Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues
Krohn, K.; et al, Science of Synthesis, 2006, 28, 367-506

Production Method 2

Reaction Conditions
1.1 Solvents: Xylene
Reference
Nitrodienamines: an easy synthesis and [4 + 2] cycloaddition reactions with α,β-unsaturated carbonyl compounds and quinones
Takeuchi, Naoki; et al, Chemical & Pharmaceutical Bulletin, 1988, 36(2), 481-7

Production Method 3

Reaction Conditions
1.1 Reagents: Nitric acid
Reference
Preparation of 1-nitroanthraquinone
, Federal Republic of Germany, , ,

Production Method 4

Reaction Conditions
Reference
Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues
Krohn, K.; et al, Science of Synthesis, 2006, 28, 367-506

Production Method 5

Reaction Conditions
Reference
Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues
Krohn, K.; et al, Science of Synthesis, 2006, 28, 367-506

Production Method 6

Reaction Conditions
Reference
Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues
Krohn, K.; et al, Science of Synthesis, 2006, 28, 367-506

Production Method 7

Reaction Conditions
Reference
Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues
Krohn, K.; et al, Science of Synthesis, 2006, 28, 367-506

Production Method 8

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water
Reference
Directed nitration of organic compounds. III. Potentiometric study of the nitration of anthraquinone
Kozorez, L. A.; et al, Zhurnal Obshchei Khimii, 1989, 59(9), 2067-72

Production Method 9

Reaction Conditions
1.1 Reagents: Phosphoric acid ,  Nitric acid ;  rt → 10 °C
1.2 Reagents: Sulfuric acid ;  90 min; 3 h, 20 °C
1.3 Reagents: Ammonia Solvents: Water ;  < 5 °C; pH 7
Reference
Study on the synthesis of 1-nitroanthraquinone
Huang, Hao; et al, Henan Huagong, 2002, (8), 20-21

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium hydroxide ;  24 h, reflux
Reference
Influence of substituents 5-substituted 1,4-naphthoquinones on regioselectivity of Diels-Alder reaction
Dumanska, Yulia; et al, Journal of Chemical and Pharmaceutical Research, 2015, 7(8), 697-702

Production Method 11

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium bromate ,  Cerium ammonium nitrate Catalysts: Polyethylene glycol Solvents: Water ;  rt → 50 °C; 1.5 h, 50 °C
1.2 Reagents: Water ;  cooled
Reference
Synthesis of 1-nitro-9,10-anthracenedione
Zhu, Hui-qin; et al, Huaxue Shijie, 2007, 48(7), 428-430

Production Method 12

Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate Catalysts: Polyethylene glycol Solvents: Acetonitrile ;  1.6 h, 50 °C
Reference
Synthesis of 1-nitroanthraquinone using polyethylene glycol as a phase transfer catalyst
Zhu, Huiqin, Huaxue Shijie, 2003, 44(6), 306-308

Production Method 13

Reaction Conditions
Reference
Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues
Krohn, K.; et al, Science of Synthesis, 2006, 28, 367-506

Production Method 14

Reaction Conditions
1.1 Reagents: Triethylamine ,  Sodium hydride Solvents: Tetrahydrofuran
1.2 -
2.1 Solvents: Xylene
Reference
Nitrodienamines: an easy synthesis and [4 + 2] cycloaddition reactions with α,β-unsaturated carbonyl compounds and quinones
Takeuchi, Naoki; et al, Chemical & Pharmaceutical Bulletin, 1988, 36(2), 481-7

Production Method 15

Reaction Conditions
Reference
Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues
Krohn, K.; et al, Science of Synthesis, 2006, 28, 367-506

Production Method 16

Reaction Conditions
1.1 Solvents: Benzene ;  5 h, 75 - 85 °C; 10 - 12 h, cooled
2.1 Reagents: Potassium hydroxide ;  24 h, reflux
Reference
Influence of substituents 5-substituted 1,4-naphthoquinones on regioselectivity of Diels-Alder reaction
Dumanska, Yulia; et al, Journal of Chemical and Pharmaceutical Research, 2015, 7(8), 697-702

Production Method 17

Reaction Conditions
Reference
Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues
Krohn, K.; et al, Science of Synthesis, 2006, 28, 367-506

Production Method 18

Reaction Conditions
Reference
Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues
Krohn, K.; et al, Science of Synthesis, 2006, 28, 367-506

Production Method 19

Reaction Conditions
Reference
Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues
Krohn, K.; et al, Science of Synthesis, 2006, 28, 367-506

Production Method 20

Reaction Conditions
Reference
Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues
Krohn, K.; et al, Science of Synthesis, 2006, 28, 367-506

Production Method 21

Reaction Conditions
Reference
Product class 5: anthra-9,10-quinones, anthra-1,2-quinones, anthra-1,4-quinones, anthra-2,9-quinones, and their higher fused analogues
Krohn, K.; et al, Science of Synthesis, 2006, 28, 367-506

1-Nitroanthraquinone Raw materials

1-Nitroanthraquinone Preparation Products

1-Nitroanthraquinone Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:82-34-8)1-Nitroanthraquinone
Order Number:A840304
Stock Status:in Stock
Quantity:500g/1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:49
Price ($):152.0/257.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:82-34-8)1-Nitroanthraquinone
Order Number:LE4827;LE9527
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:46
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 1-Nitroanthraquinone

Comprehensive Guide to 1-Nitroanthraquinone (CAS No. 82-34-8): Properties, Applications, and Industry Insights

1-Nitroanthraquinone (CAS 82-34-8), a nitro derivative of anthraquinone, is a versatile organic compound with significant industrial relevance. Its molecular structure, characterized by a nitro group (-NO2) attached to the anthraquinone backbone, imparts unique chemical properties. This compound is widely recognized for its role as an intermediate in the synthesis of dyes, pigments, and specialty chemicals. With growing interest in sustainable chemistry, researchers are exploring eco-friendly synthesis routes for 1-Nitroanthraquinone to align with green chemistry principles.

The demand for 1-Nitroanthraquinone is driven by its applications in high-performance dyes, particularly in the textile and printing industries. Its ability to form stable, vivid colors makes it a preferred choice for anthraquinone-based dyes. Recent trends show increased searches for "biodegradable dye intermediates" and "non-toxic pigment synthesis," reflecting industry shifts toward environmentally benign alternatives. Innovations in catalytic nitration processes for 82-34-8 are also gaining attention, as they reduce energy consumption and byproduct formation.

From a technical perspective, 1-Nitroanthraquinone exhibits a melting point of 230–232°C and limited solubility in water but dissolves well in organic solvents like dimethylformamide (DMF). These properties are critical for its purification and application in controlled reactions. Analytical techniques such as HPLC and GC-MS are commonly employed to assess the purity of CAS 82-34-8, especially when used in pharmaceutical intermediates or advanced material research. Users frequently search for "spectral data of 1-Nitroanthraquinone" and "safe handling protocols," underscoring the need for accessible technical documentation.

The compound’s role extends to emerging fields like organic electronics, where its electron-withdrawing nitro group facilitates charge transport in semiconductor materials. Queries such as "1-Nitroanthraquinone in OLEDs" and "conductive polymers from anthraquinones" highlight this niche application. Additionally, its potential as a photoactive agent in solar cell research aligns with global interest in renewable energy solutions. Manufacturers are increasingly adopting green nitration methods to produce CAS 82-34-8 with lower environmental impact.

Regulatory compliance remains a key consideration for industries using 1-Nitroanthraquinone. While not classified as hazardous under major frameworks, proper storage conditions (e.g., away from strong oxidizers) and PPE recommendations (gloves, goggles) are emphasized in safety datasheets. Searches for "REACH compliance for 82-34-8" and "industrial-scale synthesis optimization" reflect proactive industry engagement with regulatory standards. Collaborative efforts between academia and manufacturers aim to improve the cost-efficiency of nitroanthraquinone production while minimizing waste.

In conclusion, 1-Nitroanthraquinone (CAS 82-34-8) exemplifies the intersection of traditional chemistry and modern innovation. Its applications span from legacy dye manufacturing to cutting-edge material science, addressing both current market needs and future sustainability goals. As research continues to uncover novel uses—such as in catalytic systems or biodegradable polymers—this compound will likely remain a focal point in specialty chemical development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:82-34-8)1-Nitroanthraquinone
A840304
Purity:99%/99%
Quantity:500g/1kg
Price ($):152.0/257.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:82-34-8)1-Nitroanthraquinone
LE4827;LE9527
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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